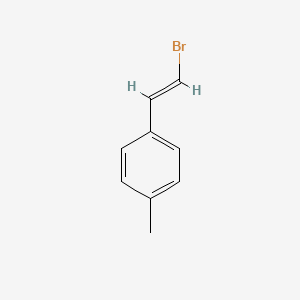
1-(2-Bromoethenyl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Bromoethenyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-methylstyrene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the styrene derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in a controlled environment with appropriate safety measures is crucial due to the reactive and hazardous nature of bromine.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethenyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Addition Reactions: The double bond in the vinyl group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Hydrogen bromide (HBr) or chlorine (Cl2) in the presence of light or a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Substitution: 4-methylstyrene derivatives with different functional groups.
Addition: Dibromo derivatives or halogenated products.
Oxidation: 4-methylbenzoic acid or 4-methylbenzaldehyde.
Scientific Research Applications
1-(2-Bromoethenyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethenyl)-4-methylbenzene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles to form addition products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1-(2-Bromoethenyl)-4-methylbenzene can be compared with other similar compounds such as:
4-Methylstyrene: Lacks the bromine atom and has different reactivity.
β-Bromostyrene: Similar structure but without the methyl group on the benzene ring.
4-Methyl-α-bromostyrene: Bromine atom is attached to the α-position instead of the β-position.
Properties
Molecular Formula |
C9H9Br |
|---|---|
Molecular Weight |
197.07 g/mol |
IUPAC Name |
1-[(E)-2-bromoethenyl]-4-methylbenzene |
InChI |
InChI=1S/C9H9Br/c1-8-2-4-9(5-3-8)6-7-10/h2-7H,1H3/b7-6+ |
InChI Key |
VDQOXWRCEPPGRE-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/Br |
Canonical SMILES |
CC1=CC=C(C=C1)C=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl[1-(2,4-difluorophenyl)ethyl]amine](/img/structure/B15272326.png)

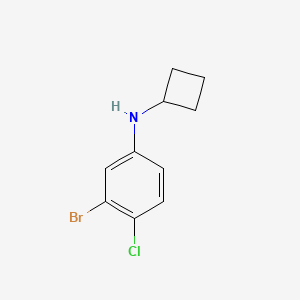
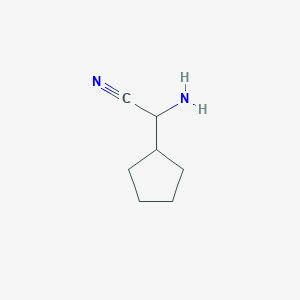


![7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15272355.png)
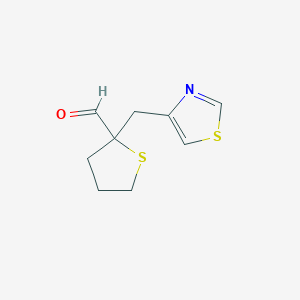


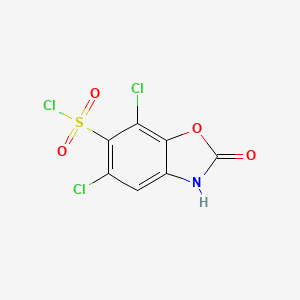
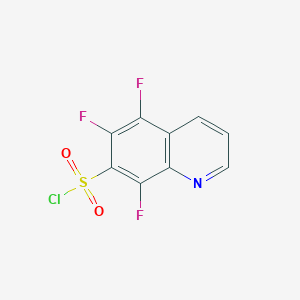
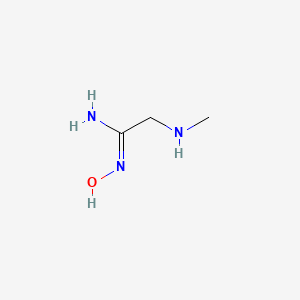
amine](/img/structure/B15272421.png)
